molecular formula C9H8N2O3S B13603122 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol

Cat. No.: B13603122
M. Wt: 224.24 g/mol
InChI Key: NMGHLNVCVLGBNC-UHFFFAOYSA-N
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Description

4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol is an organic compound that features a benzene ring substituted with a 2-aminothiazole group and three hydroxyl groups. This compound is part of the broader class of aminothiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with a benzene derivative under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound’s hydroxyl groups and thiazole ring play crucial roles in its binding affinity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups on the benzene ring enhances its reactivity and potential for forming hydrogen bonds, contributing to its diverse applications .

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)benzene-1,2,3-triol

InChI

InChI=1S/C9H8N2O3S/c10-9-11-5(3-15-9)4-1-2-6(12)8(14)7(4)13/h1-3,12-14H,(H2,10,11)

InChI Key

NMGHLNVCVLGBNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=CSC(=N2)N)O)O)O

Origin of Product

United States

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